Cas no 203792-27-2 (5-Aminomethyl-thiophene-3-carbonitrile hydrochloride)

5-Aminomethyl-thiophene-3-carbonitrile hydrochloride is a heterocyclic organic compound featuring a thiophene core substituted with an aminomethyl group at the 5-position and a nitrile group at the 3-position, in its hydrochloride salt form. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its reactive functional groups, including the primary amine and nitrile, enable further derivatization for constructing complex heterocyclic frameworks. The hydrochloride salt enhances stability and solubility, facilitating handling in synthetic applications. The thiophene scaffold contributes to its utility in medicinal chemistry, where such structures are valued for their electron-rich properties and potential biological activity.
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride structure
203792-27-2 structure
Product Name:5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
CAS No:203792-27-2
MF:C6H7ClN2S
MW:174.651178598404
MDL:MFCD06658321
CID:254334
PubChem ID:21866464
Update Time:2025-10-29

5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarbonitrile,5-(aminomethyl)-, hydrochloride (1:1)
    • 5-(aminomethyl)-3-Thiophenecarbonitrile hydrochloride
    • 5-AMINOMETHYL-THIOPHENE-3-CARBONITRILE
    • 5-(AMINOMETHYL)THIOPHENE-3-CARBONITRILE HYDROCHLORIDE
    • 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
    • 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride, AldrichCPR
    • 5-(aminomethyl)thiophene-3-carbonitrile;hydrochloride
    • SB35189
    • 3-Thiophenecarbonitrile, 5-(aminomethyl)-, monohydrochloride
    • 5-(aminomethyl)thiophene-3-carbonitrilehydrochloride
    • FT-0712051
    • SCHEMBL1467425
    • CS-0342917
    • MFCD06658321
    • 3-Thiophenecarbonitrile,5-(aminomethyl)-,hydrochloride(1:1)
    • A814503
    • 203792-27-2
    • G73486
    • DB-066181
    • MDL: MFCD06658321
    • Inchi: 1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H
    • InChI Key: WDSOCAIUQQRVFQ-UHFFFAOYSA-N
    • SMILES: Cl.S1C=C(C#N)C=C1CN

Computed Properties

  • Exact Mass: 174.00200
  • Monoisotopic Mass: 174.0018471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78Ų

Experimental Properties

  • PSA: 78.05000
  • LogP: 2.58078

5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0278S-1g
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2 96%
1g
5071.29CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0278S-5g
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2 96%
5g
18656.93CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0278S-500mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2 96%
500mg
2959.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0278S-250mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2 96%
250mg
1908.1CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0278S-100mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2 96%
100mg
1373.83CNY 2021-05-08
TRC
A488790-10mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2
10mg
$ 50.00 2022-06-08
TRC
A488790-50mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2
50mg
$ 160.00 2022-06-08
TRC
A488790-100mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2
100mg
$ 250.00 2022-06-08
abcr
AB536384-1 g
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2
1g
€1,002.80 2022-07-29
eNovation Chemicals LLC
D967677-100mg
5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
203792-27-2 95%
100mg
$285 2024-07-28

5-Aminomethyl-thiophene-3-carbonitrile hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:203792-27-2)5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
Order Number:A814503
Stock Status:in Stock
Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):232.0/392.0/782.0/2356.0
Email:sales@amadischem.com

Additional information on 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride

Introduction to 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride (CAS No. 203792-27-2)

5-Aminomethyl-thiophene-3-carbonitrile hydrochloride, identified by its Chemical Abstracts Service number (CAS No. 203792-27-2), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both an amino group and a nitrile functionality in its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The thiophene core of this compound contributes to its unique electronic and steric properties, which are often exploited in drug design. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The aminomethyl substituent introduces a reactive site for further chemical modifications, enabling the construction of intricate molecular architectures. Additionally, the hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for industrial-scale synthesis and laboratory applications.

In recent years, there has been a surge in research focused on thiophene-based compounds due to their potential as scaffolds for drug discovery. The nitrile group in 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride serves as a versatile handle for functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has led to the exploration of its applications in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. For instance, studies have demonstrated that thiophene derivatives can interact with specific enzymatic targets by modulating their active sites, thereby inhibiting unwanted biological pathways.

One of the most compelling aspects of 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride is its role as a precursor in the development of small-molecule drugs with improved pharmacokinetic profiles. The combination of an amino group and a nitrile moiety allows for facile coupling reactions with other biomolecules, such as peptides or carbohydrates, which can enhance drug delivery systems. Furthermore, the hydrochloride salt form ensures that the compound remains stable under various storage conditions, reducing degradation and maintaining efficacy.

Recent advancements in computational chemistry have also highlighted the significance of 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride in virtual screening campaigns. Molecular docking studies have revealed its potential binding affinity to various protein targets, including those involved in metabolic disorders and neurodegenerative diseases. These findings have prompted further investigation into its derivatives as candidates for novel therapeutics. The compound’s ability to mimic natural bioactive molecules makes it an attractive choice for designing drugs with high specificity and low toxicity.

The synthetic pathways for 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride have been optimized to ensure high yields and purity, making it commercially viable for pharmaceutical applications. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have streamlined the production process while maintaining cost-effectiveness. These advancements have not only improved accessibility but also facilitated large-scale manufacturing required for clinical trials and commercialization.

The pharmacological potential of 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride extends beyond oncology; it has shown promise in treating infectious diseases as well. Researchers have explored its efficacy against resistant bacterial strains by leveraging its structural features to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such investigations underscore the compound’s versatility and highlight its importance as a building block in antibiotic development.

In conclusion, 5-Aminomethyl-thiophene-3-carbonitrile hydrochloride (CAS No. 203792-27-2) represents a significant advancement in medicinal chemistry due to its unique structural properties and broad applicability. Its role as an intermediate in drug synthesis, coupled with its potential therapeutic benefits, positions it as a cornerstone in modern pharmaceutical research. As scientific understanding continues to evolve, further exploration into this compound and its derivatives promises to yield innovative solutions to some of medicine’s most pressing challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:203792-27-2)5-Aminomethyl-thiophene-3-carbonitrile hydrochloride
A814503
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):232.0/392.0/782.0/2356.0
Email